2-Bromo-9,9-dioctyl-9H-fluorene
Overview
Description
2-Bromo-9,9-dioctyl-9H-fluorene is a useful research compound. Its molecular formula is C29H41Br and its molecular weight is 469.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymer Synthesis
2-Bromo-9,9-dioctyl-9H-fluorene is instrumental in the synthesis of specialized polymers. These polymers, such as polyfluorenes, exhibit unique properties like minimal green emission in light-emitting devices, which is crucial for achieving pure color displays. This has been exemplified by Cho et al. (2007), who synthesized polyfluorenes with reduced fluorenone defects, leading to better emission characteristics in light-emitting devices (Cho et al., 2007).
Electronic and Photovoltaic Applications
This compound derivatives have significant applications in electronic and photovoltaic devices. For instance, Liu et al. (2007) demonstrated the use of fluorene-co-carbazole copolymers in blue light-emitting polymers, suitable for flat-panel display applications due to their color stability and high performance (Liu et al., 2007). Additionally, Kumar et al. (2014) showed that dyes containing fluorene functionalized with imidazole units can be used in dye-sensitized solar cells, highlighting their potential in solar energy capture and conversion (Kumar et al., 2014).
Optical and Laser Protection Properties
The derivatives of this compound show promising optical and laser protection properties. Zhao et al. (2017) synthesized functional polyacetylenes bearing the fluorene moiety, which displayed novel near-infrared laser protection properties, indicating their potential use in safety and protective equipment (Zhao et al., 2017).
Semiconducting Polymers for Photovoltaics
This compound-based polymers are also being explored in the context of organic semiconducting materials. Byun et al. (2014) synthesized polymers with electron-accepting materials for use in photovoltaic devices, highlighting their potential in the development of new types of solar cells (Byun et al., 2014).
Safety and Hazards
When handling 2-Bromo-9,9-dioctyl-9H-fluorene, it is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
It is known that fluorene derivatives are often used in the field of organic electronics , suggesting that their targets could be electronic devices or systems where they contribute to the conduction of electric current.
Mode of Action
2-Bromo-9,9-dioctyl-9H-fluorene is a fluorene derivative that shows π-electron conjugation . This property allows the compound to interact with its targets by facilitating the movement of electrons, which is crucial in electronic applications .
Biochemical Pathways
Its synthesis involves chemical reactions that could be considered analogous to biochemical pathways .
Pharmacokinetics
Its physical properties such as its molecular weight (46955 g/mol) and its form (liquid or solid or semi-solid or lump) can influence its behavior in a given environment .
Result of Action
The primary result of the action of this compound is its contribution to the conduction of electric current in organic electronic devices . It has a high fluorescent and high electron delocalization, which can be used as a non-linear optical (NLO) material .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and light exposure . It is recommended to keep it in a dark place, sealed in dry, at room temperature . These conditions can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
2-bromo-9,9-dioctylfluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41Br/c1-3-5-7-9-11-15-21-29(22-16-12-10-8-6-4-2)27-18-14-13-17-25(27)26-20-19-24(30)23-28(26)29/h13-14,17-20,23H,3-12,15-16,21-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVGRPGDCPNGHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514137 | |
Record name | 2-Bromo-9,9-dioctyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302554-80-9 | |
Record name | 2-Bromo-9,9-dioctyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-9,9-di-n-octylfluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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